Alpha-Amanitin Alpha-Amanitin Alpha-amanitin is a heterodetic cyclic peptide consisting of eight amino acid residues and containing a thioether bridge between a cysteine and a tryptophan residue. It is found in a number of poisonous mushrooms, including Amanita phalloides (the death cap), Galerina marginata, and and Conocybe filaris. It has a role as a mycotoxin and an EC 2.7.7.6 (RNA polymerase) inhibitor.
alpha-Amanitin or α-amanitin is a cyclic peptide of eight amino acids. It is possibly the most deadly of all the amatoxins, toxins found in several members of the Amanita genus of mushrooms, one being the Death cap (Amanita phalloides) as well as the Destroying angel, a complex of similar species, principally A. virosa and A. bisporigera. It is also found in the mushrooms Galerina marginata and Conocybe filaris. (L993)
A cyclic octapeptide with a thioether bridge between the cystine and tryptophan. It inhibits RNA POLYMERASE II. Poisoning may require LIVER TRANSPLANTATION.
Brand Name: Vulcanchem
CAS No.: 23109-05-9
VCID: VC21340452
InChI: InChI=1S/C39H54N10O14S/c1-4-16(2)31-36(60)42-11-29(55)43-25-15-64(63)38-21(20-6-5-18(51)7-22(20)46-38)9-23(33(57)41-12-30(56)47-31)44-37(61)32(17(3)27(53)14-50)48-35(59)26-8-19(52)13-49(26)39(62)24(10-28(40)54)45-34(25)58/h5-7,16-17,19,23-27,31-32,46,50-53H,4,8-15H2,1-3H3,(H2,40,54)(H,41,57)(H,42,60)(H,43,55)(H,44,61)(H,45,58)(H,47,56)(H,48,59)/t16-,17-,19+,23-,24-,25-,26-,27-,31-,32-,64+/m0/s1
SMILES: Array
Molecular Formula: C39H54N10O14S
Molecular Weight: 919.0 g/mol

Alpha-Amanitin

CAS No.: 23109-05-9

Cat. No.: VC21340452

Molecular Formula: C39H54N10O14S

Molecular Weight: 919.0 g/mol

* For research use only. Not for human or veterinary use.

Alpha-Amanitin - 23109-05-9

Specification

CAS No. 23109-05-9
Molecular Formula C39H54N10O14S
Molecular Weight 919.0 g/mol
IUPAC Name 2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide
Standard InChI InChI=1S/C39H54N10O14S/c1-4-16(2)31-36(60)42-11-29(55)43-25-15-64(63)38-21(20-6-5-18(51)7-22(20)46-38)9-23(33(57)41-12-30(56)47-31)44-37(61)32(17(3)27(53)14-50)48-35(59)26-8-19(52)13-49(26)39(62)24(10-28(40)54)45-34(25)58/h5-7,16-17,19,23-27,31-32,46,50-53H,4,8-15H2,1-3H3,(H2,40,54)(H,41,57)(H,42,60)(H,43,55)(H,44,61)(H,45,58)(H,47,56)(H,48,59)/t16-,17-,19+,23-,24-,25-,26-,27-,31-,32-,64+/m0/s1
Standard InChI Key CIORWBWIBBPXCG-SXZCQOKQSA-N
Isomeric SMILES CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2C[S@](=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)O
Canonical SMILES CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O
Colorform NEEDLES FROM METHANOL
Melting Point 254-255 °C

Introduction

Chemical Structure and Properties

Alpha-amanitin possesses a unique chemical structure that contributes to its remarkable biological activity. It is a highly modified bicyclic octapeptide with a complex structure consisting of an outer and inner loop .

Structural Components

The outer loop of α-amanitin is formed by conventional peptide bonds between carboxyl and amino termini of adjacent amino acids. The inner loop features a distinctive tryptathionine linkage between 6-hydroxy-tryptophan and cysteine . The toxin's structure is further enhanced by modified amino acid side chains, including (2S,3R,4R)-4,5-dihydroxy-isoleucine and trans-4-hydroxy-proline, which contribute to its high affinity for RNA polymerase II and III .

Physical and Chemical Properties

The table below summarizes the key physical and chemical properties of α-amanitin:

PropertyValue
Chemical FormulaC39H54N10O14S
Molecular Weight918.98 g/mol
Melting Point254-255°C
Boiling Point1622.2±65.0°C (Predicted)
Density1.1626 (rough estimate)
Optical Activity+191° (alpha D20)
Water SolubilitySoluble to 5 mM
pKa9.63±0.70 (Predicted)
FormWhite to light yellow powder
Extinction Coefficient13,500 at 310nm in H2O at 1M

These properties, derived from detailed chemical analyses, highlight α-amanitin's relatively high stability and water solubility, characteristics that contribute to its effectiveness as a toxin .

Sources and Natural Occurrence

Alpha-amanitin occurs naturally in several species of mushrooms, with Amanita phalloides (death cap) being the most notorious source.

Fungal Sources

The toxin is found in multiple mushroom genera:

  • Amanita species, including A. phalloides (death cap) and the destroying angel complex (primarily A. virosa and A. bisporigera)

  • Galerina marginata

  • Lepiota subincarnata

  • Conocybe filaris

Biosynthesis

Unlike most cyclic peptides, α-amanitin and related amatoxins are ribosomally synthesized rather than produced by non-ribosomal peptide synthetases. The genes encoding the proprotein for α-amanitin belong to the same family as those that encode for phallacidin (a phallotoxin) . This unusual biosynthetic pathway represents a fascinating example of how nature produces highly complex toxic compounds.

Mechanism of Action

The primary molecular mechanism of α-amanitin toxicity involves the selective inhibition of RNA polymerase II (RNAP II), though it also affects RNA polymerase III at higher concentrations.

Interaction with RNA Polymerase II

Alpha-amanitin binds to RNA polymerase II with high affinity, specifically targeting the largest subunit (RPB1) . The crystal structure of the α-amanitin-RNA polymerase II complex, determined at 2.8 Å resolution, has provided crucial insights into this interaction. The toxin binds beneath a "bridge helix" that extends across the cleft between the two largest pol II subunits, Rpb1 and Rpb2, in a "funnel"-shaped cavity .

Key interactions include:

  • A strong hydrogen bond between hydroxyproline 2 of α-amanitin and bridge helix residue Glu-A822

  • An indirect interaction involving the backbone carbonyl group of 4,5-dihydroxyisoleucine 3 of α-amanitin, hydrogen-bonded to residue Gln-A768

  • Several hydrogen bonds between α-amanitin and regions of Rpb1 adjacent to the bridge helix

RNA Polymerase TypeSensitivity to α-Amanitin
RNA Polymerase IInsensitive
RNA Polymerase IIHighly sensitive (inhibited at 1μg/ml)
RNA Polymerase IIIModerately sensitive (inhibited at 10μg/ml)
RNA Polymerase IVSlightly sensitive (inhibited at 50μg/ml)

This differential sensitivity makes α-amanitin a valuable tool for distinguishing between RNA polymerase types in research settings .

Toxicity and Poisoning

Alpha-amanitin is extremely toxic, with multiple mechanisms contributing to its lethal effects on organisms.

Clinical Manifestations

Amanita poisoning, primarily caused by α-amanitin, has a high mortality rate. The clinical course typically progresses through several phases:

  • Initial gastrointestinal symptoms (6-24 hours after ingestion)

  • Apparent recovery phase

  • Severe hepatorenal failure (48-72 hours after ingestion)

Cellular and Molecular Mechanisms of Toxicity

While inhibition of RNA polymerase II is the primary mechanism of α-amanitin toxicity, several additional pathways contribute to cellular damage:

  • Inhibition of Transcription: By binding to RNA polymerase II, α-amanitin blocks the synthesis of mRNA, leading to a deficit in protein production essential for cell survival .

  • Degradation of RNA Polymerase II: Studies have shown that exposure to α-amanitin triggers degradation of the RPB1 subunit of RNA polymerase II, while other subunits remain relatively unaffected. This degradation appears to be a direct consequence of α-amanitin binding to RPB1 rather than a general activation of proteolytic systems .

  • Apoptosis, Oxidative Stress, and Autophagy: Research has identified apoptosis, oxidative stress, and autophagy as key mechanisms of α-amanitin-induced cell damage .

  • N-Glycan Biosynthesis Pathway: Recent genome-wide CRISPR screening has identified that the N-glycan biosynthesis pathway and its key component, STT3B, play a crucial role in α-amanitin toxicity .

Organ-Specific Effects

Alpha-amanitin exhibits multi-organ toxicity, with the liver and kidneys being particularly vulnerable:

  • Hepatotoxicity: The liver is a major target of α-amanitin, with toxicity manifesting as severe hepatocellular damage and potentially leading to acute liver failure .

  • Nephrotoxicity: Studies in mouse models have demonstrated significant renal injury following α-amanitin exposure, with evidence suggesting a relationship between kidney damage and oxidative stress .

Therapeutic Applications

Despite its extreme toxicity, α-amanitin has attracted interest for therapeutic applications, particularly in the field of targeted cancer therapy.

Antibody-Drug Conjugates

The most promising therapeutic application of α-amanitin is its use as a payload in antibody-drug conjugates (ADCs). These ingeniously designed therapeutics combine:

  • The targeting precision of antibodies

  • The cytotoxicity of α-amanitin

This approach leverages α-amanitin's potent inhibition of RNA polymerase II to selectively kill cancer cells while sparing normal tissues. Recent preclinical experiments on ADCs incorporating α-amanitin have shown promising therapeutic effects and good tolerability in primate models .

Detection Methods

The detection of α-amanitin is crucial for both clinical diagnosis of mushroom poisoning and research applications.

Analytical Techniques

Several methods have been developed for the detection and quantification of α-amanitin:

  • Thin-layer chromatography (TLC): Early methods could differentiate between alpha-amanitin and beta-amanitin based on their different migration rates in various solvent systems

  • More advanced techniques include high-performance liquid chromatography (HPLC) and mass spectrometry

  • Immunoassays utilizing specific antibodies against α-amanitin

These methods vary in sensitivity, specificity, and applicability to different sample types, including mushroom extracts, biological fluids, and tissues .

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